molecular formula C19H28 B14491366 1,2-Dicyclopentyl-3-(propan-2-yl)benzene CAS No. 65428-84-4

1,2-Dicyclopentyl-3-(propan-2-yl)benzene

Cat. No.: B14491366
CAS No.: 65428-84-4
M. Wt: 256.4 g/mol
InChI Key: XCQUOMSTRHNCSU-UHFFFAOYSA-N
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Description

1,2-Dicyclopentyl-3-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two cyclopentyl groups and one isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dicyclopentyl-3-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopentyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclopentyl-3-(propan-2-yl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated cyclopentyl or isopropyl groups.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1,2-Dicyclopentyl-3-(propan-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dicyclopentyl-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions, which can influence its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diisopropylbenzene: Similar in structure but with two isopropyl groups instead of cyclopentyl groups.

    1,2-Dicyclohexylbenzene: Similar but with cyclohexyl groups instead of cyclopentyl groups.

    1,2-Dimethyl-3-(propan-2-yl)benzene: Similar but with methyl groups instead of cyclopentyl groups.

Uniqueness

1,2-Dicyclopentyl-3-(propan-2-yl)benzene is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

65428-84-4

Molecular Formula

C19H28

Molecular Weight

256.4 g/mol

IUPAC Name

1,2-dicyclopentyl-3-propan-2-ylbenzene

InChI

InChI=1S/C19H28/c1-14(2)17-12-7-13-18(15-8-3-4-9-15)19(17)16-10-5-6-11-16/h7,12-16H,3-6,8-11H2,1-2H3

InChI Key

XCQUOMSTRHNCSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1C2CCCC2)C3CCCC3

Origin of Product

United States

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